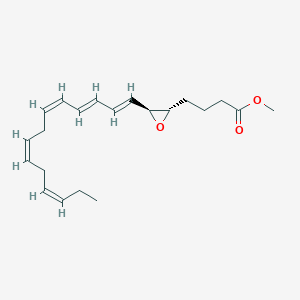

Leukotriene A5 methyl ester

Description

Overview of Leukotrienes as Lipid Mediators in Biological Systems

Leukotrienes are potent inflammatory mediators produced primarily by leukocytes (white blood cells). researchgate.netwikipedia.org They are synthesized from arachidonic acid or other polyunsaturated fatty acids through the action of the enzyme 5-lipoxygenase (5-LO). nih.govahajournals.org The leukotriene family is broadly divided into two main classes: the dihydroxy acid leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). researchgate.net

These lipid mediators are key players in the inflammatory response. nih.govnih.gov Their functions include promoting chemotaxis (the movement of immune cells to a site of injury or infection), increasing vascular permeability, and causing smooth muscle contraction. nih.govahajournals.orgnih.gov When produced in excess, leukotrienes are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. wikipedia.orgnih.gov More recent research has also pointed to their involvement in cardiovascular diseases and certain cancers. nih.govnih.govnih.gov Leukotrienes exert their effects by binding to specific G protein-coupled receptors on the surface of target cells, initiating a cascade of intracellular signals. nih.govoup.com

Distinctive Characteristics and Research Significance of the 5-Series Leukotrienes

The "series" number in leukotriene nomenclature indicates the total number of double bonds in the molecule's carbon backbone. scispace.com While the more commonly studied 4-series leukotrienes (like LTA4, LTB4, etc.) are derived from arachidonic acid (an omega-6 fatty acid), the 5-series leukotrienes originate from eicosapentaenoic acid (EPA), an omega-3 fatty acid. wikipedia.org This distinction is significant because leukotrienes derived from EPA, such as Leukotriene B5 (LTB5), often exhibit diminished inflammatory effects compared to their arachidonic acid-derived counterparts. wikipedia.org For instance, LTB5 has been shown to be significantly less potent than LTB4 in inducing various inflammatory responses. wikipedia.org

The investigation into 5-series leukotrienes is driven by the potential therapeutic implications of modulating the inflammatory response. Understanding the biosynthesis and biological activities of these compounds could lead to the development of novel anti-inflammatory strategies.

Rationale for Investigating Leukotriene A5 Methyl Ester in Mechanistic and Synthetic Studies

Leukotriene A5 (LTA5) is an unstable epoxide intermediate in the biosynthesis of other 5-series leukotrienes. atsjournals.orgnih.gov Due to its inherent instability, studying its biological roles and chemical properties directly is challenging. caymanchem.com This is where the methyl ester derivative, this compound, becomes invaluable for research.

Esterification of the carboxylic acid group to a methyl ester significantly increases the compound's stability, making it easier to handle, purify, and store. caymanchem.commedchemexpress.com This stability allows for more controlled and reproducible experimental conditions in mechanistic and synthetic studies. Researchers can use this compound as a stable precursor that can be readily hydrolyzed back to the active, unstable free acid when needed for biological assays. caymanchem.commedchemexpress.com

Furthermore, the availability of a stable form like the methyl ester facilitates the synthesis of other 5-series leukotrienes and their analogues. nih.gov This is crucial for structure-activity relationship studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing various derivatives, researchers can identify key structural features responsible for their biological effects, paving the way for the design of new therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 90121-06-5 echemi.com |

| Molecular Formula | C21H30O3 echemi.com |

| Molecular Weight | 330.46 g/mol labshake.com |

| IUPAC Name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z,11Z)-tetradeca-1,3,5,8,11-pentaenyl]oxiran-2-yl]butanoate labshake.com |

| Alternate Name | Methyl [5S,6S]-epoxy-[7E,9E,11Z,14Z,17Z]-eicosapentaenoate echemi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z,11Z)-tetradeca-1,3,5,8,11-pentaenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-14,16,19-20H,3,6,9,15,17-18H2,1-2H3/b5-4-,8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 |

InChI Key |

HCMWNPDRQULADN-WMIGWDTMSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of Leukotriene A5 Methyl Ester

Precursor Substrate Utilization in 5-Series Leukotriene Synthesis

Role of Eicosapentaenoic Acid (EPA) as a Substrate for 5-Lipoxygenase

Eicosapentaenoic acid (EPA), a 20-carbon fatty acid with five double bonds, serves as a primary substrate for the synthesis of 5-series leukotrienes. The enzyme 5-lipoxygenase (ALOX5) utilizes EPA, initiating the biosynthetic pathway that leads to the formation of these lipid mediators. In human neutrophils, ALOX5 has been shown to mediate the lipoxygenation of EPA. reactome.org The presence of EPA allows for the production of a distinct class of leukotrienes, the 5-series, which are structurally analogous to the 4-series leukotrienes derived from arachidonic acid (AA). Studies have shown that when both EPA and AA are present, EPA can be the preferred substrate for 5-lipoxygenase, leading to a marked production of 5-series leukotrienes. nih.gov

Enzymatic Pathways Leading to Leukotriene A5 Formation

The conversion of EPA to Leukotriene A5 is a multi-step process involving the coordinated action of several key proteins.

Mechanism of Action of 5-Lipoxygenase (ALOX5) in Initiating Oxygenation

5-lipoxygenase (ALOX5) is a non-heme iron-containing enzyme that catalyzes the first two steps in leukotriene biosynthesis. wikipedia.orgresearchgate.net The process begins with the stereospecific insertion of molecular oxygen into EPA. ALOX5 abstracts a hydrogen atom from C-7 of EPA, followed by the addition of molecular oxygen to form the intermediate 5-hydroperoxyeicosapentaenoic acid (5-HpEPE). mdpi.commdpi.com Subsequently, ALOX5 catalyzes the dehydration of 5-HpEPE to form the unstable epoxide, Leukotriene A5. nih.gov This dual activity of ALOX5, acting as both a dioxygenase and a dehydratase (LTA synthase), is a unique feature of this enzyme in the lipoxygenase family. researchgate.netnih.gov

Role of 5-Lipoxygenase Activating Protein (FLAP) in Leukotriene A5 Biosynthesis

In intact cells, the efficient synthesis of leukotrienes, including those derived from EPA, is critically dependent on the 5-lipoxygenase activating protein (FLAP). plos.orgnih.govnih.gov FLAP is an integral membrane protein located in the nuclear envelope. nih.govnih.gov Upon cellular activation, ALOX5 translocates from the cytosol and nucleus to the nuclear membrane, where it interacts with FLAP. nih.govfrontiersin.org FLAP is believed to function by binding the substrate, in this case, EPA, and presenting it to ALOX5, thereby facilitating the efficient conversion to downstream products. mdpi.complos.orgmedchemexpress.comresearchgate.net This protein-protein interaction is essential for the processing of endogenous fatty acid substrates. frontiersin.org

Epoxide Formation from Hydroperoxy Intermediates

The formation of the characteristic 5,6-epoxide ring of Leukotriene A5 is the second catalytic step performed by ALOX5. nih.gov After the initial oxygenation of EPA to 5-HpEPE, ALOX5 acts as a leukotriene A synthase, catalyzing the removal of a hydrogen atom from C-10 and subsequent dehydration of the hydroperoxy intermediate. biosciencepharma.com This reaction results in the formation of the unstable allylic epoxide, 5(S),6(S)-oxido-7,9,11,14,17-eicosapentaenoic acid, known as Leukotriene A5. The formation of this epoxide is a critical step, as Leukotriene A5 serves as the immediate precursor for all other 5-series leukotrienes.

Downstream Enzymatic Conversions of Leukotriene A5 Methyl Ester

While the primary focus is on this compound, the biologically significant downstream conversions occur with the free acid, Leukotriene A5. These transformations are catalyzed by specific enzymes that determine the final bioactive lipid mediator produced.

Leukotriene A5 can be metabolized through two main enzymatic pathways:

Formation of Leukotriene B5 (LTB5): The enzyme Leukotriene A4 hydrolase (LTA4H) can act on Leukotriene A5 to produce Leukotriene B5 (LTB5). nih.gov LTA4 hydrolase has been shown to utilize Leukotriene A5 as a substrate, although less effectively than its 4-series counterpart, Leukotriene A4. nih.gov

Formation of Cysteinyl Leukotrienes (CysLT5s): Alternatively, Leukotriene A5 can be conjugated with reduced glutathione (B108866) by the enzyme Leukotriene C4 synthase (LTC4S) to form Leukotriene C5 (LTC5). nih.gov LTC5 can then be sequentially metabolized by other enzymes. A γ-glutamyl transpeptidase can convert LTC5 to Leukotriene D5 (LTD5), and a dipeptidase can further process LTD5 to Leukotriene E5 (LTE5). nih.gov

It is important to note that the methyl ester form of Leukotriene A5 is generally considered a synthetic derivative used for analytical purposes. The enzymatic conversions in biological systems occur on the free carboxylic acid form of the molecule. Enzymatic hydrolysis of methyl esters can occur, but the primary downstream pathways for leukotrienes involve the free acid. google.com

Substrate Activity of this compound for Leukotriene C5 Synthase

Leukotriene C4 (LTC4) synthase is a key enzyme that conjugates leukotriene A4 (LTA4) with glutathione to form LTC4, the parent of the cysteinyl leukotrienes. While the formation of 5-series cysteinyl leukotrienes (LTC5, LTD5, and LTE5) from EPA has been documented, direct evidence for this compound serving as a substrate for leukotriene C5 synthase is not established in the current scientific literature. The substrate specificity of LTC4 synthase for methyl-esterified leukotrienes has been shown to be significantly lower than for their free acid counterparts. Specifically, studies on the analogous 4-series compound, LTA4 methyl ester, have found it to be a poor substrate for LTC4 synthase, with the enzyme being approximately 30-fold more efficient with the free acid, LTA4 researchgate.net. This suggests that this compound is likely not a preferred substrate for the enzymatic synthesis of cysteinyl leukotriene C5 methyl ester.

Analogous Hydrolysis to Leukotriene B5 via Leukotriene A Hydrolase

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that catalyzes the hydrolysis of LTA4 to form the potent chemoattractant, leukotriene B4 (LTB4). Research has demonstrated that the non-esterified form, leukotriene A5, is indeed a substrate for LTA4 hydrolase, leading to the formation of leukotriene B5 (LTB5). However, the enzyme utilizes LTA5 less effectively than LTA4 nih.gov.

Crucially, experimental evidence indicates that the methyl ester form of LTA4 is not a substrate for LTA4 hydrolase for the production of LTB4 researchgate.net. By analogy, it is strongly suggested that this compound would also fail to be hydrolyzed by LTA4 hydrolase to form LTB5. The presence of the methyl ester group appears to prevent the necessary enzymatic interaction for hydrolysis to occur.

| Substrate | Enzyme | Product | Substrate Activity |

| Leukotriene A5 | LTA4 Hydrolase | Leukotriene B5 | Yes, but less effective than LTA4 nih.gov |

| Leukotriene A4 Methyl Ester | LTA4 Hydrolase | Leukotriene B4 | No researchgate.net |

| This compound | LTA4 Hydrolase | Leukotriene B5 | Inferred to be inactive |

Formation of Cysteinyl Leukotriene C5, D5, and E5 Methyl Esters

The biosynthesis of the 5-series cysteinyl leukotrienes (CysLTs) originates from the precursor LTA5. This pathway mirrors that of the 4-series CysLTs, involving sequential enzymatic conversions. The initial step is the conjugation of LTA5 with glutathione to form LTC5, which is then extracellularly converted to LTD5 by the removal of glutamic acid, and subsequently to LTE5 through the removal of glycine nih.gov. While this pathway is established for the free acid forms, the direct formation of the corresponding methyl esters (LTC5 methyl ester, LTD5 methyl ester, and LTE5 methyl ester) from LTA5 methyl ester is not well-documented. Given the poor substrate activity of LTA4 methyl ester for LTC4 synthase, it is unlikely that a significant enzymatic pathway exists for the direct production of CysLT methyl esters from LTA5 methyl ester.

Regulation of Leukotriene A5 Biosynthesis at the Molecular Level

The synthesis of LTA5, the precursor to LTA5 methyl ester, is a tightly regulated process that occurs at the molecular level within the cell. This regulation involves the precise spatial and temporal coordination of biosynthetic enzymes and their interactions within a complex.

Subcellular Localization and Translocation Dynamics of Biosynthetic Enzymes

The key enzymes involved in the initial stages of leukotriene biosynthesis exhibit dynamic changes in their subcellular localization upon cellular activation. In resting leukocytes, 5-lipoxygenase (5-LO) can be found in either the cytoplasm or the nucleoplasm atsjournals.orgpnas.org. Another critical enzyme, cytosolic phospholipase A2 (cPLA2), is located in the cytoplasm. The integral membrane protein, 5-lipoxygenase-activating protein (FLAP), is predominantly localized to the nuclear envelope and the endoplasmic reticulum nih.govsemanticscholar.orgwikipedia.org.

Upon cellular stimulation, which often involves an influx of calcium ions, a significant translocation event occurs. Both 5-LO and cPLA2 move from their resting locations to the nuclear envelope atsjournals.orgnih.govnih.gov. This co-localization at the nuclear membrane brings the enzymes into close proximity with FLAP, which is essential for the efficient synthesis of LTA5 from eicosapentaenoic acid nih.govsemanticscholar.orgnih.gov. This translocation is a critical regulatory step, ensuring that leukotriene synthesis is initiated only upon appropriate cellular activation.

| Enzyme/Protein | Localization in Resting Cells | Localization in Activated Cells |

| 5-Lipoxygenase (5-LO) | Cytoplasm and/or Nucleoplasm atsjournals.orgpnas.org | Nuclear Envelope atsjournals.orgnih.gov |

| Cytosolic Phospholipase A2 (cPLA2) | Cytoplasm | Nuclear Envelope nih.gov |

| 5-LO-Activating Protein (FLAP) | Nuclear Envelope, Endoplasmic Reticulum nih.govsemanticscholar.orgwikipedia.org | Nuclear Envelope, Endoplasmic Reticulum nih.govsemanticscholar.org |

Protein-Protein Interactions in the Leukotriene A5 Biosynthetic Complex

The formation of a multi-protein biosynthetic complex at the nuclear envelope is fundamental to the efficient production of LTA5. The central interaction within this complex involves 5-LO and FLAP. FLAP is not merely a docking protein; it functions as a transfer protein that binds the substrate, eicosapentaenoic acid (released by cPLA2), and presents it to 5-LO for catalysis atsjournals.orgnih.gov. This interaction is indispensable for the cellular synthesis of leukotrienes nih.govsemanticscholar.org.

While a direct physical binding between 5-LO and FLAP during catalysis has been debated, their co-localization and functional interdependence are well-established atsjournals.org. The assembly of this complex, consisting of cPLA2, FLAP, and 5-LO at the nuclear membrane, ensures a channeled and efficient conversion of substrate to product, minimizing the diffusion of intermediates and maximizing the output of LTA5 nih.gov. This intricate interplay of proteins underscores the precise molecular control exerted over the biosynthesis of leukotriene precursors.

Mechanistic Investigations of Leukotriene A5 Methyl Ester Interactions

Receptor Binding and Signaling Pathway Analysis for 5-Series Leukotrienes

The biological actions of leukotrienes are mediated by their interaction with specific cell surface G protein-coupled receptors (GPCRs). The 5-series leukotrienes, derived from the metabolism of EPA by 5-lipoxygenase, initiate signaling cascades that can modulate inflammatory responses. guidetopharmacology.org While LTA5 itself is an unstable epoxide intermediate, its downstream metabolite, Leukotriene B5 (LTB5), is a key signaling molecule.

LTB5 acts as a ligand for the high-affinity LTB4 receptor, BLT1. guidetopharmacology.org However, studies have shown that leukotrienes of the 5-series, such as LTB5, are generally less biologically active than their 4-series counterparts (e.g., LTB4). guidetopharmacology.org Despite their reduced potency, they can compete with 4-series leukotrienes for receptor binding. guidetopharmacology.org This competitive binding suggests that an EPA-rich diet, leading to increased production of 5-series leukotrienes, could potentially dampen the potent pro-inflammatory signals mediated by 4-series leukotrienes.

The signaling pathway for leukotrienes is complex, involving several receptor subtypes. The primary receptors for dihydroxy-leukotrienes are the BLT receptors, while cysteinyl leukotrienes (LTC, LTD, LTE) act on CysLT receptors. guidetopharmacology.orgoup.com The formation of LTB5 from LTA5 is a critical step, as LTB5 is the primary 5-series ligand that interacts with these receptors to recruit immune cells like neutrophils and promote the production of inflammatory cytokines. guidetopharmacology.orgwikipedia.org

| Receptor Family | Primary Ligands (4-Series) | Corresponding 5-Series Ligand | Primary Function in Inflammation |

| BLT Receptors (BLT1, BLT2) | Leukotriene B4 (LTB4) | Leukotriene B5 (LTB5) | Leukocyte chemotaxis, cytokine release. oup.comwikipedia.org |

| CysLT Receptors (CysLT1, CysLT2) | Leukotriene C4 (LTC4), LTD4, LTE4 | Leukotriene C5 (LTC5), LTD5, LTE5 | Smooth muscle contraction, increased vascular permeability. nih.govpharmgkb.org |

Enzymatic Inhibition Studies Involving Leukotriene A5 Methyl Ester Analogues

Leukotriene A5 and its analogues have been shown to interact directly with key enzymes in the leukotriene biosynthetic pathway. A significant finding is that LTA5 acts as both a substrate and an inhibitor of LTA4 hydrolase, the enzyme responsible for converting LTA4 to the potent chemoattractant LTB4. nih.gov

Research using partially purified rat and human neutrophil LTA4 hydrolase demonstrated that the enzyme could convert LTA5 into LTB5, but less efficiently than it converted LTA4 to LTB4. nih.gov Crucially, LTA5 was also found to inhibit the formation of LTB4 from LTA4. nih.gov This suggests a dual role for LTA5 where it not only leads to the formation of a less inflammatory mediator (LTB5) but also actively reduces the production of a highly pro-inflammatory one (LTB4). The mechanism of inhibition is thought to involve the covalent coupling of LTA5 to the LTA4 hydrolase enzyme. nih.gov

Further studies using LTA4 methyl ester as a "suicide inhibitor" provide insight into the potential actions of this compound. researchgate.netatsjournals.org Mechanism-based inactivation occurs when the enzyme converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. It was found that the incorporation of [3H]leukotriene A4 methyl ester into LTA4 hydrolase was directly proportional to the loss of enzyme activity, a hallmark of suicide inhibition. researchgate.net This implies that this compound, as an analogue, could follow a similar mechanism, participating in a process that leads to the inactivation of LTA4 hydrolase, thereby regulating cellular LTB4 formation. researchgate.net

| Compound | Enzyme | Observed Effect | Reference |

| Leukotriene A5 (LTA5) | LTA4 Hydrolase | Substrate (forms LTB5); Inhibitor of LTB4 formation. | nih.gov |

| Leukotriene A4 Methyl Ester | LTA4 Hydrolase | Mechanism-based ("suicide") inactivation. | researchgate.netatsjournals.org |

| [3H]Leukotriene A4 Methyl Ester | LTA4 Hydrolase | Covalent incorporation leads to enzyme inactivation. | researchgate.net |

A study comparing the enzymatic conversion rates by human neutrophil LTA4 hydrolase showed a significant difference in product formation:

With 100 µM Leukotriene A4: 52 nmol LTB4/min/mg protein was produced. nih.gov

With 100 µM Leukotriene A5: 24 nmol LTB5/min/mg protein was produced. nih.gov

Interaction with Lipid Bilayers and Membrane Environments in Biosynthesis

The biosynthesis of all leukotrienes is a highly organized process that occurs at the nuclear membrane. pnas.orgpnas.org This process requires the coordinated action of several proteins that assemble into a biosynthetic complex. For Leukotriene A5, the synthesis begins with its precursor fatty acid, eicosapentaenoic acid (EPA), which is released from membrane phospholipids.

The key steps involve the translocation of cytosolic enzymes to the nuclear envelope upon cell activation. jci.orgnih.gov

Enzyme Translocation: In response to an increase in intracellular calcium, 5-lipoxygenase (5-LO) moves from the cytoplasm and/or nucleoplasm to the nuclear membrane. pnas.org

FLAP Interaction: At the membrane, 5-LO associates with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein. pnas.orgjci.org FLAP is considered a scaffold protein that facilitates the transfer of the fatty acid substrate (in this case, EPA) to 5-LO. oup.comnih.gov

Synthesis at the Membrane: This enzyme complex, embedded within the lipid bilayer of the nuclear envelope, then catalyzes the conversion of EPA first to 5-hydroperoxyeicosapentaenoic acid (5-HpEPE) and subsequently to the unstable epoxide, Leukotriene A5. oup.com

Synthetic Strategies and Analogue Development for Research

Total Synthesis Approaches for Leukotriene A5 Methyl Ester

Detailed, peer-reviewed total synthesis routes specifically for this compound (CAS 90121-06-5) are not widely documented. However, the general strategies employed for the synthesis of other leukotriene A methyl esters, such as Leukotriene A4 methyl ester, would likely be adapted. These approaches often involve the stereocontrolled construction of the epoxide and the formation of the conjugated triene or tetraene system, frequently through Wittig-type reactions or other carbon-carbon bond-forming strategies. The synthesis would necessarily start from precursors containing the additional double bond present in the A5 series, which originates from eicosapentaenoic acid.

Stereoselective Synthesis of this compound Isomers

The biological activity of leukotrienes is highly dependent on their stereochemistry. Therefore, any synthetic approach must carefully control the stereocenters of the epoxide and the geometry of the double bonds. While specific methods for the stereoselective synthesis of this compound isomers are not detailed in available literature, techniques such as Sharpless asymmetric epoxidation are commonly used in the synthesis of related compounds to establish the correct stereochemistry of the epoxide. The geometry of the conjugated double bonds is typically controlled by the choice of reagents and reaction conditions in olefination reactions.

Design and Synthesis of Stable this compound Analogues for Research Applications

This compound is inherently unstable due to the reactive epoxide ring, which can readily undergo hydrolysis. For research applications requiring more stable compounds, analogues are often designed and synthesized. While specific stable analogues of this compound are not described in the searched literature, general strategies for increasing stability in related leukotrienes include:

Replacement of the epoxide: The epoxide moiety can be replaced with more stable groups, such as a cyclopropane (B1198618) ring or other functionalities that mimic its size and electronics but are less prone to ring-opening.

Modification of the polyene chain: Altering the structure of the polyene chain can prevent metabolic degradation. For instance, the synthesis of a 12(R)-methyl-leukotriene B3 analogue has been reported to enhance stability against reductase metabolism.

These principles would likely guide the design of stable this compound analogues.

Development of Isotopically Labeled this compound for Quantification Studies

Isotopically labeled standards are essential for accurate quantification of biological molecules by mass spectrometry. There is no specific information available on the development of isotopically labeled this compound. However, for the related Leukotriene A4 methyl ester, a deuterated version, Leukotriene A4-d5 methyl ester, is available for use as an internal standard. This suggests that a similar approach, involving the incorporation of deuterium (B1214612) or carbon-13 into the molecule, would be the strategy for developing a labeled standard for this compound. The synthesis would involve using a labeled precursor at an appropriate stage of the synthetic route.

Advanced Analytical and Detection Methodologies in Leukotriene A5 Methyl Ester Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of LTA5 methyl ester, enabling its separation from complex biological matrices and from other structurally similar lipid mediators. The choice of technique is dictated by the required sensitivity, resolution, and analytical throughput.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of leukotrienes and their derivatives. For compounds like LTA5 methyl ester, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates molecules based on their hydrophobicity. The nonpolar nature of the methyl ester allows it to interact with the nonpolar stationary phase (typically C18), while a polar mobile phase elutes the compounds.

Research on the closely related Leukotriene A4 methyl ester has demonstrated that the choice of solvent system and column is critical. For instance, hydrolysis of the methyl ester can be monitored, and separation from degradation products is achievable with carefully optimized HPLC conditions. Ultraviolet (UV) detection is frequently used for quantification, as the conjugated triene system of leukotrienes exhibits a characteristic UV absorbance maximum around 280 nm.

Table 1: Representative HPLC Parameters for Leukotriene Methyl Ester Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (e.g., 70:30:0.01, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 280 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Note: These are representative parameters and require optimization for specific applications.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

For analyses demanding higher sensitivity and throughput, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method. UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which operate at higher pressures. This results in significantly improved resolution, narrower peaks, and shorter run times compared to traditional HPLC.

When coupled to a mass spectrometer, UPLC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection of LTA5 methyl ester at picogram or even femtogram levels. This is particularly crucial when analyzing biological samples where the analyte is present in trace amounts. The high-throughput capability of UPLC-MS/MS is also advantageous for studies involving large sample sets, enabling more rapid and efficient data acquisition. The enhanced resolution can also be critical for separating LTA5 methyl ester from its stereoisomers, which may have different biological activities.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of LTA5 methyl ester, providing molecular weight confirmation, structural details, and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the structural analysis of volatile and thermally stable compounds. For non-volatile molecules like LTA5 methyl ester, chemical derivatization is required to increase volatility. A common approach for fatty acid methyl esters involves converting them into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated from other components before entering the mass spectrometer. In the MS, the molecule is ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a molecular fingerprint. By analyzing these fragmentation patterns, researchers can deduce the original structure of the molecule, confirming the identity of LTA5 methyl ester. While GC/MS provides excellent structural detail, the extensive sample preparation and potential for thermal degradation of unstable molecules like leukotrienes are significant considerations.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry for Multiplex Analysis

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the gold standard for the simultaneous quantification of multiple eicosanoids, a practice known as multiplex analysis. ESI is a soft ionization technique that allows molecules like LTA5 methyl ester to be ionized directly from the liquid phase with minimal fragmentation, preserving the molecular ion.

In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the molecular weight of LTA5 methyl ester is selected in the first quadrupole. It is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. By defining unique precursor-to-product ion transitions for dozens of different eicosanoids, a single analytical run can simultaneously quantify a comprehensive profile of these lipid mediators, including LTA5 methyl ester.

Table 2: Hypothetical MRM Transitions for LTA5 Methyl Ester Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| LTA5 methyl ester | [M+H]+ or [M-H]- | Fragment 1 | Optimized Value | Optimized Value |

| Fragment 2 | Optimized Value | Optimized Value |

Note: Specific m/z values and instrument parameters must be determined empirically.

Application of Internal Standards in Mass Spectrometric Quantification

Accurate quantification by mass spectrometry is susceptible to variations in sample preparation, injection volume, and ionization efficiency (matrix effects). To correct for these variables, an internal standard (IS) is added to each sample at a known concentration before any processing steps.

The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled LTA5 methyl ester. These standards are chemically identical to the analyte and therefore behave identically during extraction, chromatography, and ionization. However, they are distinguishable by the mass spectrometer due to their higher mass. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations that affect both molecules are canceled out, leading to highly accurate and precise quantification. While deuterated standards for some leukotrienes, like LTC4-d5, are available, the specific deuterated analogue for LTA5 methyl ester may need to be custom synthesized for targeted quantitative studies. caymanchem.com The use of such standards is considered best practice in quantitative mass spectrometry to ensure data reliability. cerilliant.comresearchgate.net

Spectroscopic Methods for Structural Confirmation

The definitive structural elucidation of Leukotriene A5 (LTA5) methyl ester, a complex and unstable molecule, relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the stereochemistry of its functional groups, and the specific arrangement of its conjugated double bond system. High-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy are indispensable tools in the characterization of this and other related eicosanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for the structural analysis of organic molecules like LTA5 methyl ester. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the complete chemical structure.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are all crucial for assigning specific protons to their positions in the structure. For LTA5 methyl ester, the protons of the epoxide ring, the olefinic protons of the conjugated triene and other double bonds, and the methyl ester protons have characteristic chemical shifts. For instance, the protons on the epoxide ring are typically found in the upfield region of the spectrum, while the olefinic protons are located further downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in LTA5 methyl ester gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms they are bonded to. The carbons of the methyl ester group, the epoxide ring, and the various double bonds all have characteristic chemical shift ranges.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Ester (-OCH₃) | ~3.6 - 3.7 | ~51 - 52 |

| Epoxide Ring Protons | ~2.5 - 3.5 | ~50 - 60 |

| Olefinic Protons (-CH=CH-) | ~5.0 - 6.5 | ~120 - 140 |

| Methylene Protons (-CH₂-) | ~1.2 - 2.8 | ~25 - 35 |

| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. For LTA5 methyl ester, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often employed.

The following table lists some of the expected key ions in the mass spectrum of LTA5 methyl ester, based on its molecular formula (C₂₁H₃₀O₃) and the known fragmentation patterns of similar compounds.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 330.22 | Molecular Ion |

| [M - OCH₃]⁺ | 299.22 | Loss of the methoxy (B1213986) group |

| [M - H₂O]⁺ | 312.21 | Loss of a water molecule (from rearrangement) |

| Fragment ions | Variable | Resulting from cleavage of the carbon chain and epoxide ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing compounds with conjugated double bond systems. The conjugated triene system in LTA5 methyl ester absorbs ultraviolet light at a specific wavelength, resulting in a characteristic UV spectrum. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. For leukotrienes containing a conjugated triene, a characteristic absorption spectrum with a maximum around 270-280 nm, often with two shoulders, is typically observed. This distinct spectral feature is a hallmark of the leukotriene A series.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds. The IR spectrum of LTA5 methyl ester would be expected to show absorption bands corresponding to the C-H bonds of the alkyl chain, the C=C bonds of the alkene groups, the C-O bonds of the epoxide and ester groups, and the C=O bond of the ester group.

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in LTA5 methyl ester.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=C (alkene) | Stretching | 1600 - 1680 |

| C=O (ester) | Stretching | ~1740 |

| C-O (ester) | Stretching | 1000 - 1300 |

| C-O (epoxide) | Stretching | ~1250 (asymmetric) and ~800-950 (symmetric) |

Experimental Models in Leukotriene A5 Methyl Ester Research

In Vitro Cell-Free Systems for Enzymatic Pathway Reconstruction

Cell-free systems are invaluable for studying enzymatic pathways in a controlled environment, devoid of the complexities of intact cells. These systems typically use either purified enzymes or crude cell lysates to reconstruct specific biochemical steps. In the context of LTA5, these models are essential for understanding its direct enzymatic conversion.

A common approach involves the alkaline hydrolysis of the stable LTA5 methyl ester to generate the biologically active but unstable LTA5 immediately before the experiment. nih.govresearchgate.net This freshly prepared LTA5 can then be introduced into a system containing specific enzymes to observe the formation of downstream products. For example, the supernatant from sonicated rat basophilic leukemia (RBL-1) cells, which contains active LTA4 hydrolase, has been used to demonstrate the conversion of LTA4 to Leukotriene B4 (LTB4). nih.govresearchgate.net This model is directly applicable to studying the conversion of LTA5 to LTB5.

Similarly, cell-free assays have been developed to study the activity of leukotriene C4 synthase (LTC4S). nih.govumich.edu In these systems, LTA4 methyl ester proved to be as effective a substrate as LTA4 itself for conversion to LTC4, highlighting the utility of the ester form in research. nih.govumich.edu These assays, often utilizing microsomal fractions from tissues like the liver or lungs, allow for the precise measurement of enzyme kinetics and the screening of potential inhibitors by isolating the specific enzymatic step from other cellular activities. nih.gov

Table 1: Components and Applications of Cell-Free Systems in LTA5 Research

| Component | Description | Key Application | Finding |

| LTA5 Methyl Ester | A stable precursor to LTA5. | Substrate source | Can be hydrolyzed to generate unstable LTA5 for immediate use in enzymatic assays. nih.govresearchgate.net |

| Purified LTA Hydrolase | Isolated enzyme responsible for converting LTA to LTB. | Pathway reconstruction | Allows for detailed kinetic analysis of the conversion of LTA5 to LTB5. nih.gov |

| Purified LTC4 Synthase | Isolated enzyme that conjugates LTA with glutathione (B108866). | Pathway reconstruction | Enables the study of the specific conversion of LTA5 to LTC5. |

| Cell Lysates/Supernatant (e.g., from RBL-1 cells) | Contains a mixture of soluble enzymes from the cell. | Studying enzymatic activity in a quasi-native environment | The 100,000 x g supernatant contains active epoxide hydrolase that converts LTA to LTB. nih.govresearchgate.net |

| Microsomal Fractions (e.g., from liver) | Contains membrane-bound enzymes. | Studying membrane-bound enzyme activity | Demonstrates that LTC4 synthase activity is primarily located in the membrane fraction of cells. nih.govumich.edu |

Cellular Models for Studying Leukotriene A5 Methyl Ester Metabolism

Cellular models provide a more physiologically relevant context than cell-free systems, incorporating the compartmentalization and regulatory networks present in a living cell. Various types of cells and cell lines are employed to investigate how LTA5 is synthesized, metabolized, and processed.

Human and Animal Leukocyte Preparations

Leukocytes, such as neutrophils, eosinophils, mast cells, and macrophages, are the primary producers of leukotrienes and serve as fundamental models for studying their biosynthesis. nih.gov These cells possess the complete enzymatic machinery, including 5-lipoxygenase (5-LOX), to convert precursor fatty acids like EPA into LTA5 and subsequently into LTB5 and cysteinyl leukotrienes (cys-LTs).

Studies using isolated human and rat neutrophils have been instrumental in characterizing the activity of LTA hydrolase. nih.gov When incubated with LTA5, these cells readily produce LTB5. nih.gov Such experiments have revealed that LTA5 is a less effective substrate for LTA hydrolase compared to LTA4, resulting in lower production rates of LTB5 versus LTB4. nih.gov This highlights a key difference in the metabolism of EPA-derived versus arachidonic acid-derived leukotrienes.

Table 2: LTA5 Metabolism in Different Leukocyte Preparations

| Leukocyte Type | Primary Function in LT Pathway | Key Findings Related to LTA5 Metabolism |

| Neutrophils | Primary producers of LTB. nih.gov | Efficiently convert LTA5 to LTB5, though less readily than LTA4 is converted to LTB4. nih.gov |

| Eosinophils | Primary producers of cys-LTs. nih.gov | Serve as a model to study the conversion of LTA5 to LTC5. |

| Mast Cells | Primary producers of cys-LTs. nih.gov | Key model for investigating the synthesis of LTC5 from LTA5. |

| Macrophages | Produce both LTB and cys-LTs. nih.gov | Provide a comprehensive model to study the branching of LTA5 metabolism into both LTB5 and LTC5. |

Studies in Human Cell Cultures and Primary Cells

Beyond leukocytes, other primary human cells and cultured cell lines are used to understand the broader physiological role and metabolic fate of leukotrienes. Primary human T lymphocytes and human T lymphoblastoid cell lines (like Jurkat cells) have been shown to express 5-LOX, indicating their potential to produce LTA. nih.govresearchgate.net Jurkat cells, upon stimulation, can produce LTC4 and some LTB4, making them a useful model for studying the regulation of cys-LT synthesis. nih.govresearchgate.net

These models are critical for investigating how different cell types, which may not initiate leukotriene synthesis, can still participate in the pathway through transcellular biosynthesis. A cell that lacks 5-LOX but expresses LTC4 synthase, for example, can take up LTA5 released from a nearby leukocyte and convert it to LTC5.

In Vivo Animal Models for Mechanistic Pathway Elucidation (Excluding Therapeutic Efficacy)

While in vitro models are excellent for dissecting specific biochemical steps, in vivo animal models are essential for understanding how these pathways function within the complexity of a whole organism. Gene editing technologies have been particularly powerful in elucidating the specific roles of enzymes.

Gene Knockout and Knock-in Models for Enzyme Function Analysis

Gene knockout mice, in which a specific gene has been deleted, provide definitive evidence for the function of the encoded enzyme. A 5-lipoxygenase (5-LOX) knockout mouse, for example, is completely incapable of synthesizing any leukotrienes. atsjournals.org These animals have been crucial for confirming the central role of 5-LOX in initiating the pathway and for studying the broader physiological consequences of a complete lack of leukotrienes. atsjournals.orgnih.gov

Table 3: Examples of Gene Knockout Models and Their Impact on the LTA5 Pathway

| Gene Knockout Model | Enzyme Affected | Expected Impact on LTA5 Pathway | Purpose of Model |

| 5-LOX (Alox5) Knockout | 5-Lipoxygenase | Complete inability to produce LTA5, LTB5, and LTC5 from EPA. atsjournals.org | To confirm the essential role of 5-LOX in initiating the pathway and study the overall function of 5-series leukotrienes. atsjournals.orgoup.com |

| FLAP (Alox5ap) Knockout | 5-Lipoxygenase-Activating Protein | Impaired production of LTA5 due to inefficient substrate transfer to 5-LOX. nih.gov | To analyze the critical role of FLAP in facilitating 5-LOX activity in vivo. nih.gov |

| LTA4 Hydrolase (Lta4h) Knockout | Leukotriene A4 Hydrolase | Inability to convert LTA5 to LTB5. Potential shunting of LTA5 towards LTC5 synthesis or non-enzymatic hydrolysis. | To isolate and study the specific biological functions of LTB5. |

| LTC4 Synthase (Ltc4s) Knockout | Leukotriene C4 Synthase | Inability to convert LTA5 to LTC5. Potential shunting of LTA5 towards LTB5 synthesis. | To isolate and study the specific biological functions of the 5-series cysteinyl leukotrienes. |

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Transformations of Leukotriene A5 Methyl Ester

The metabolic fate of Leukotriene A5 (LTA5), the parent compound of its methyl ester derivative, is presumed to follow pathways analogous to that of Leukotriene A4 (LTA4), involving enzymes like LTA4 hydrolase and LTC4 synthase. However, the substrate specificity and efficiency of these enzymes with LTA5 are not fully characterized. Future research will likely focus on identifying and characterizing novel enzymatic transformations specific to LTA5.

Key research questions to be addressed include:

Are there unique enzymes that preferentially metabolize LTA5 over LTA4?

Do known enzymes process LTA5 into novel metabolites with distinct stereochemistry or structure?

How does the esterification to this compound affect its recognition and transformation by these enzymes in vitro?

Studies have shown that eicosapentaenoic acid (EPA), the precursor to LTA5, can be metabolized to Leukotriene B5 (LTB5). nih.govnih.gov The enzymatic steps beyond LTA5, however, remain a fertile ground for discovery. For instance, investigations into the metabolism of LTA4 in non-mammalian species like Xenopus laevis revealed the formation of novel dihydroxy-eicosatetraenoic acids, suggesting that unexplored enzymatic pathways may exist for epoxide-containing leukotrienes. nih.gov A similar exploratory approach in various biological systems could unveil previously unknown metabolites of LTA5.

Investigation of Undiscovered Biological Roles of this compound and its Metabolites

A central theme in omega-3 fatty acid research is the potential for their metabolites to exhibit anti-inflammatory or pro-resolving activities, often contrasting with the pro-inflammatory actions of their omega-6 counterparts. creative-proteomics.com While LTB5, a downstream metabolite of LTA5, is known to be significantly less potent as a chemoattractant for neutrophils compared to Leukotriene B4 (LTB4), the full spectrum of biological activities for LTA5-derived mediators is far from complete. nih.gov

Future research is expected to delve into:

Modulation of Immune Responses: Investigating the effects of LTA5 metabolites on various immune cells beyond neutrophils, such as macrophages, dendritic cells, and lymphocytes, to understand their role in adaptive immunity and inflammation resolution. nih.gov

Receptor Interactions: Identifying and characterizing specific receptors that may be preferentially activated by LTA5-derived molecules. While LTB4 acts through BLT1 and BLT2 receptors, the receptor affinity and signaling outcomes for LTB5 and other potential metabolites are not fully elucidated. researchgate.net

Specialized Pro-resolving Mediators (SPMs): Exploring whether LTA5 serves as a precursor for novel families of SPMs, analogous to the resolvins and protectins derived from EPA and docosahexaenoic acid (DHA). creative-proteomics.com

The consumption of dietary omega-3 fatty acids can lead to the enrichment of these lipids in cell membranes, altering the substrate pool available for lipoxygenase enzymes and consequently shifting the balance of lipid mediators produced. nih.govcmaj.ca Understanding the specific biological consequences of generating LTA5 and its downstream products is crucial for elucidating the mechanisms behind the health benefits associated with omega-3s.

Development of Advanced Analytical Techniques for Trace-Level Detection

A significant challenge in eicosanoid research is the extremely low endogenous concentrations of these signaling molecules in biological matrices. nih.govspringernature.com This necessitates the development of highly sensitive and specific analytical methods. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, there is continuous pressure to improve detection limits to quantify subtle changes in these pathways. nih.govresearchgate.net

Emerging research avenues in this area include:

Enhanced Mass Spectrometry: Utilizing next-generation mass spectrometers with improved ionization sources and detector sensitivity to push the limits of detection into the low picogram or even femtogram per milliliter range. researchgate.net

Novel Derivatization Strategies: Designing new chemical derivatization reagents that can enhance the ionization efficiency of this compound and its metabolites in mass spectrometry. For example, charge-reversal derivatization has been shown to improve the sensitivity of eicosanoid detection by 10- to 20-fold. nih.gov

Advanced Separation Techniques: Coupling sophisticated separation methods, such as multidimensional chromatography or ion mobility spectrometry, with mass spectrometry to improve the resolution of isomeric lipid mediators, which often have identical masses but different biological activities.

These advancements will be critical for accurately profiling the LTA5 metabolic pathway in complex biological samples and understanding its dynamics during physiological and pathological processes.

| Technique | Principle | Future Direction/Improvement |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. researchgate.net | Increased sensitivity (e.g., <1 pg/mL), higher resolution to separate isomers. researchgate.net |

| Chemical Derivatization | Modifying the analyte to improve its analytical properties (e.g., ionization efficiency). | Development of novel reagents like AMPP for charge-reversal to boost signal intensity. nih.gov |

| Ion Mobility Spectrometry-MS | Separation of ions based on their size, shape, and charge in the gas phase prior to mass analysis. | Enhanced separation of structurally similar LTA5 metabolites and isomers. |

Computational Modeling of this compound Biosynthesis and Interactions

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have become indispensable tools for understanding enzyme mechanisms and ligand-receptor interactions at an atomic level. mdpi.comacs.org These methods have been successfully applied to the arachidonic acid cascade, for example, to model the conversion of LTA4 to LTB4 by LTA4 hydrolase and the interaction of leukotrienes with their receptors. mdpi.comnih.govresearchgate.net

Future computational studies will likely focus on:

Modeling 5-Lipoxygenase (5-LOX) with EPA: Simulating the docking and catalytic conversion of EPA to LTA5 within the active site of 5-LOX to understand the molecular determinants of substrate preference and reaction efficiency compared to arachidonic acid. acs.org

Enzyme-Substrate Interactions: Performing MD and QM/MM simulations of LTA5 (and its methyl ester) with downstream enzymes like LTA4 hydrolase and LTC4 synthase to predict the binding affinity, conformational changes, and the energy landscape of the catalytic reactions leading to LTB5 and LTC5.

Receptor Docking and Signaling: Modeling the interaction of LTB5 and other potential LTA5 metabolites with known leukotriene receptors (e.g., BLT1) to understand the structural basis for their altered potency and to screen for potential novel receptors. mdpi.com

These in silico approaches can generate testable hypotheses and guide experimental research, accelerating the discovery of novel inhibitors or modulators of the leukotriene pathways and providing a deeper understanding of the structural biology of LTA5 metabolism. mdpi.com

Integration of Omics Approaches for Comprehensive Pathway Analysis

The biological impact of this compound and its metabolites cannot be fully understood in isolation. A systems-level perspective is required, integrating data from multiple "omics" platforms. Lipidomics, the large-scale study of lipids, is central to this effort, but its integration with genomics, transcriptomics, and proteomics will provide a more complete picture of the regulation and function of the LTA5 pathway. creative-proteomics.com

Future research will increasingly rely on:

Multi-Omics Profiling: Simultaneously analyzing the lipidome (to measure LTA5 metabolites), transcriptome (to measure the expression of enzymes like 5-LOX), and proteome (to measure the abundance of these enzymes) in cells or tissues under different conditions (e.g., inflammation vs. resolution). frontiersin.org

Pathway and Network Analysis: Using bioinformatics tools to map the identified molecules onto metabolic and signaling pathways to reveal how the LTA5 pathway is regulated and how it cross-talks with other networks, such as the prostaglandin (B15479496) and specialized pro-resolving mediator pathways. nih.govplos.org

Biomarker Discovery: Leveraging integrated omics data to identify novel biomarkers associated with the LTA5 pathway that could be used for diagnosing diseases or monitoring the response to therapies based on omega-3 fatty acids.

This integrative approach will be essential for moving beyond the study of individual molecules to a holistic understanding of how the LTA5 metabolic network contributes to health and disease. researchgate.net

Q & A

Q. What are the standard methods for synthesizing leukotriene A5 methyl ester, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves enzymatic or chemical transesterification of leukotriene precursors. For example, methyl esters are often prepared via acid-catalyzed esterification using methanol and sulfuric acid . Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) coupled with deuterated internal standards (e.g., leukotriene A4-d5 methyl ester) to ensure accurate quantification . NMR spectroscopy (¹H and ¹³C) is critical for structural confirmation, with emphasis on methyl ester peak identification (~3.6 ppm for methoxy groups) .

Q. How is this compound stabilized for experimental use, given its susceptibility to oxidation?

- Methodological Answer : Stabilization requires inert storage conditions (argon atmosphere, -80°C) and antioxidants like BHT (butylated hydroxytoluene) to prevent lipid peroxidation. Solvent choice is critical; use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution, avoiding aqueous buffers unless immediately prior to use . Regular stability assays (e.g., LC-MS monitoring of degradation products) are recommended .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated analogs (e.g., leukotriene B4-d4) are used as internal standards to correct for matrix effects . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids and proteins .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across different experimental models?

- Methodological Answer : Discrepancies often arise from differences in cell types, receptor expression, or assay conditions. Robustness testing (e.g., dose-response curves across multiple cell lines) and cross-validation with genetic knockouts (e.g., CRISPR-Cas9 targeting LT receptors) are essential . Meta-analyses of published data should account for variables like incubation time and solvent compatibility (e.g., acetone interference in fluorometric assays) .

Q. What experimental design principles optimize the synthesis yield of this compound?

- Methodological Answer : Response Surface Methodology (RSM) with central composite designs can model interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example, transesterification optimization might involve a three-level factorial design to identify ideal molar ratios of precursor to methanol . Post-reaction purification via flash chromatography (silica gel, hexane:ethyl acetate gradients) improves yield .

Q. How can isotopic labeling (e.g., deuterium or ¹³C) be applied to study the metabolic fate of this compound?

- Methodological Answer : Stable isotope-labeled analogs (e.g., leukotriene A4-d5 methyl ester) enable tracking via mass spectrometry. In vivo studies require administering labeled compounds and analyzing tissues/fluids using LC-MS/MS with MRM transitions specific to labeled fragments. Kinetic isotope effects must be controlled by comparing labeled vs. unlabeled compound turnover rates .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in inflammation models?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are standard. For heterogeneous data, mixed-effects models account for variability between biological replicates. Bootstrap resampling validates confidence intervals in small-sample studies .

Methodological Considerations from Literature

- Reproducibility : Detailed protocols for synthesis and analysis must be provided, including catalyst sources, solvent purity, and instrument calibration parameters .

- Ethical Reporting : Negative results (e.g., failed syntheses or non-significant bioactivity) should be disclosed to avoid publication bias .

- Data Contradictions : Use funnel plots or sensitivity analyses to assess bias in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.